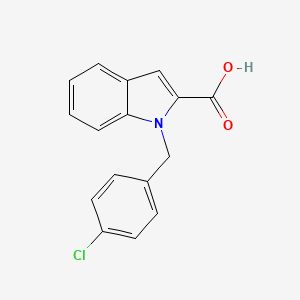

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid derivatives have been synthesized and characterized, primarily focusing on their biological activities. One study detailed the synthesis of a range of indole-2-carboxylic acid derivatives, which were found to exhibit significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents. The detailed synthesis and the antimicrobial screening of these compounds have been well documented (Raju et al., 2015).

Molecular Docking Studies

Further research on indole-2-carboxylic acid derivatives involved molecular docking studies, which are crucial for understanding the binding interactions of these compounds with target proteins. This type of study aids in the drug discovery process by predicting how a compound might interact with biological targets (G. Ganga Reddy et al., 2022).

Pharmacological Evaluation

Another study used a comparative molecular field analysis (CoMFA) to guide the synthetic effort of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. The study aimed to optimize the in vivo potency, duration of action, and binding activity of these compounds, leading to the discovery of potent selective glycine-site NMDA receptor antagonists (Baron et al., 2005).

Synthetic Intermediates and Practical Synthesis

The research also delves into the synthesis of indole-2-carboxylic acid as a versatile intermediate in preparing pharmaceutically active agents. Environmental concerns have led to increased interest in alternative processes for synthesizing indole-2-carboxylic acid, showing the compound's significance in the pharmaceutical industry (Jiang et al., 2017).

Anti-Inflammatory Drug Design and Molecular Interaction

Another intriguing application involves the design and synthesis of indole acetamide derivatives for anti-inflammatory drugs. In-depth characterization, including spectroscopic analyses and in silico modeling, was conducted to confirm the anti-inflammatory activity of these derivatives. Additionally, energy frameworks and atom-in-molecule calculations were performed to investigate the stability and intramolecular interactions of these compounds, providing valuable insightsinto the design of potential anti-inflammatory drugs (Al-Ostoot et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid acts as a putative inhibitor of MRP1 . By inhibiting MRP1, it can potentially alter the transport of various molecules across the cell membranes . .

Biochemical Pathways

Given its role as a putative inhibitor of mrp1, it can be inferred that it may affect pathways involving the transport of various molecules across cell membranes .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

As a putative inhibitor of MRP1, it is expected to alter the transport of various molecules across cell membranes . The specific effects would depend on the types of molecules whose transport is affected.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQMDNBLKHSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid | |

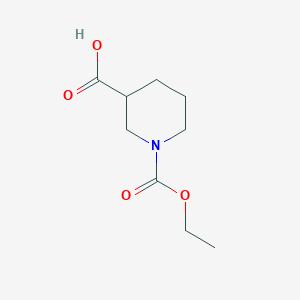

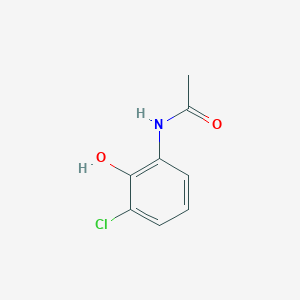

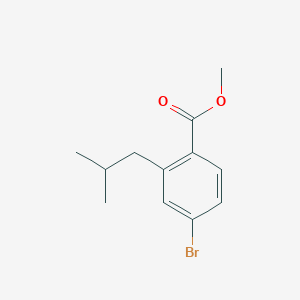

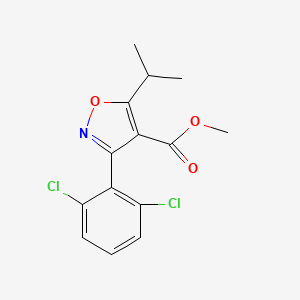

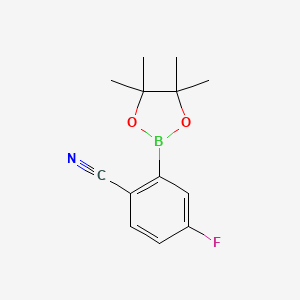

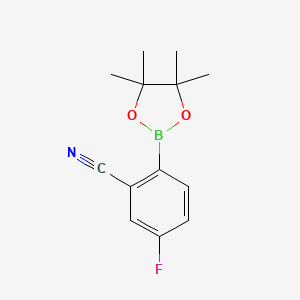

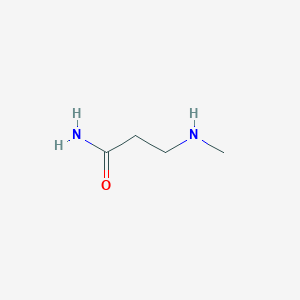

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)